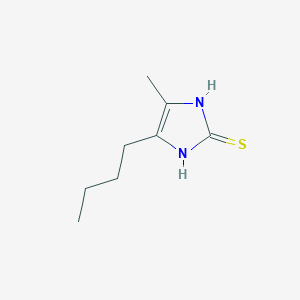

4-butyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-butyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Synthesis Analysis

Imidazole derivatives can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods include the use of aryl-substituted tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from virtually any aldehyde and amine .Chemical Reactions Analysis

Imidazole and its derivatives show a broad range of chemical reactions . They are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Aplicaciones Científicas De Investigación

Mass Spectrometry Analysis

The electron impact mass spectra of substituted 1,3‐dihydro‐2H‐imidazole‐2‐thiones, including derivatives of 4-butyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione, have been analyzed. These analyses reveal that the fragmentation pattern is significantly influenced by the alkyl or phenyl N-substituents and the length of the alkyl chain, affecting the ejection of hydrogen atoms and the loss of sulphyhydryl radicals (Cert & Péerez-Lanzac, 1987).

Chemical Synthesis

The compound has been involved in synthesis studies. For instance, it has been used in the synthesis of various 1,3-dihydroimidazol-2-thiones from 1-amino-3,3-dimethylbutanone. These compounds were subjected to alkylation reactions, leading to new chemical structures (Loksha et al., 2003).

Structural Characterization

Studies have been conducted on the molecular structures of related compounds like 1-t-butyl-1,3-dihydro-2H-imidazol-2-one. These studies offer insights into bond lengths and the nature of bonding in these compounds, which can be extrapolated to understand the characteristics of this compound (Rong et al., 2013).

Electrochemical Studies

Electrochemical behavior of methyl-, tert. butyl- and phenyl-substituted derivatives of 3-imidazoline-5-thiones, closely related to this compound, has been examined. These studies provide insights into the reduction, oxidation, and group migration processes in such compounds (Gürtler & Saus, 1984).

Photochemical Properties

Research on the triplet state of 1,3-dihydro-2H-imidazole-2-thiones has been conducted. These studies have evaluated their intrinsic triplet lifetimes and high triplet energies, providing valuable information on the photochemical properties of these compounds, which can be relevant for this compound (Alam & Ito, 1999).

Propiedades

IUPAC Name |

4-butyl-5-methyl-1,3-dihydroimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-3-4-5-7-6(2)9-8(11)10-7/h3-5H2,1-2H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYSTHNDFVQQSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(NC(=S)N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide](/img/structure/B2404207.png)

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2404209.png)

![ethyl 2-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2404219.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2404220.png)

![N-(4-fluorobenzyl)-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2404221.png)

![1-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropane-1-carboxamide](/img/structure/B2404225.png)